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Compound of Interest

Compound Name: Diacetyl monoxime

Cat. No.: B8817418 Get Quote

Diacetyl Monoxime: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Diacetyl monoxime (CHO), also known as 2,3-butanedione monoxime, is a versatile organic

compound with significant applications in analytical chemistry and pharmacology.[1] It is a white

to pale yellow crystalline powder.[1] This technical guide provides an in-depth overview of its

chemical and physical properties, detailed experimental protocols for its synthesis and analysis,

and a summary of its roles in key biological pathways.

Chemical and Physical Properties
A summary of the key physical and chemical properties of diacetyl monoxime is presented

below for easy reference and comparison.

Table 1: General and Physical Properties of Diacetyl Monoxime
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Property Value

IUPAC Name (2E)-3-(Hydroxyimino)butan-2-one

Synonyms
2,3-Butanedione monoxime, Biacetyl monoxime,

BDM

CAS Number 57-71-6

Molecular Formula C₄H₇NO₂

Molecular Weight 101.10 g/mol [1]

Appearance White to pale yellow crystalline powder[1]

Odor Odorless[1]

Melting Point 75-78 °C[1][2]

Boiling Point 185-186 °C[1][2]

Solubility
Soluble in water, ethanol, ether, acetone,

benzene, and chloroform.[1][3]

Table 2: Spectroscopic Data of Diacetyl Monoxime
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Spectroscopic Technique Characteristic Features

¹H NMR

Two singlets corresponding to the two methyl

groups in different chemical environments due

to the oxime group.[1]

¹³C NMR

Four distinct signals for the two methyl carbons,

one carbonyl carbon, and one carbon of the

oxime double bond.[1]

FT-IR (cm⁻¹)

Broad peak at 3200-3600 (O-H stretch of

oxime), strong peak around 1680-1700 (C=O

stretch), peak at 1640-1660 (C=N stretch of

oxime), and peaks in the 2850-3000 range (C-H

stretch of methyl groups).[1]

Mass Spectrum (EI)

Molecular ion peak (M⁺) at m/z 101.

Fragmentation may involve loss of NO, CO, and

methyl groups.[1]

Experimental Protocols
Synthesis of Diacetyl Monoxime
Principle: Diacetyl monoxime is synthesized through the reaction of 2,3-butanedione with

hydroxylamine hydrochloride. This reaction involves the nucleophilic addition of hydroxylamine

to a carbonyl group of the diketone, followed by dehydration to form the oxime.[1]

Materials:

2,3-Butanedione

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium acetate (CH₃COONa)

Ethanol

Water
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Ice bath

Stirring apparatus

Filtration apparatus

Procedure:

Dissolve hydroxylamine hydrochloride in water. In a separate flask, dissolve 2,3-butanedione

in ethanol.[1]

Add a solution of sodium acetate to the hydroxylamine hydrochloride solution and stir to form

free hydroxylamine.

Slowly add the 2,3-butanedione solution to the hydroxylamine/acetate mixture with

continuous stirring.

Allow the reaction to proceed at room temperature. Monitor the reaction's progress using

thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the

diacetyl monoxime.

Collect the crude crystals by vacuum filtration and wash them with cold water.[1]

Purify the crude product by recrystallization from an ethanol/water mixture.[1]

Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of purified diacetyl monoxime in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
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Acquisition Parameters (¹H NMR): Acquire the spectrum using a standard single-pulse

sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise

ratio.

Acquisition Parameters (¹³C NMR): Acquire the spectrum using a standard proton-decoupled

pulse sequence. A larger number of scans and a relaxation delay (e.g., 1-2 seconds) will be

necessary due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and reference it using the solvent peak or an internal standard like

tetramethylsilane (TMS) at 0 ppm. Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodology (KBr Pellet):

Sample Preparation: Grind 1-2 mg of dry diacetyl monoxime with 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Place the powder into a pellet die and apply pressure using a hydraulic

press to form a transparent or translucent pellet.

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire

the spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

Sample Introduction: Introduce a small amount of diacetyl monoxime into the mass

spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph

(GC) coupled to the mass spectrometer. The sample is vaporized by heating in the ion

source.

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of

each ion.

Colorimetric Determination of Urea
Principle: In a hot, acidic medium, diacetyl monoxime reacts with urea to form a colored

diazine derivative. The intensity of the pink-to-red color is proportional to the urea concentration

and is measured spectrophotometrically, typically around 520-540 nm.[4][5]

Materials:

Diacetyl monoxime solution (e.g., 2% w/v in 5% acetic acid)

Acid reagent (e.g., a mixture of sulfuric acid and phosphoric acid)

Thiosemicarbazide solution (acts as a color stabilizer)

Ferric chloride solution (catalyst)

Urea standards of known concentrations

Spectrophotometer

Procedure:

Sample Preparation: For biological fluids, deproteinize the sample by adding trichloroacetic

acid (TCA), followed by centrifugation. Use the supernatant for the assay.

Reaction Setup: Pipette the blank (distilled water), urea standards, and samples into labeled

test tubes.

Add the diacetyl monoxime solution and the acid reagent containing thiosemicarbazide and

ferric chloride to each tube.
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Incubation: Incubate the tubes in a boiling water bath for a specified time (e.g., 10-20

minutes) to allow for color development.

Cooling: Cool the tubes in a cold water bath to stop the reaction.

Measurement: Measure the absorbance of the standards and samples at the wavelength of

maximum absorbance (e.g., 525 nm) using a spectrophotometer, with the blank as a

reference.

Data Analysis: Construct a standard curve by plotting the absorbance of the urea standards

against their concentrations. Determine the urea concentration in the samples from this

curve.

Biological Signaling Pathways and Mechanisms of
Action
Acetylcholinesterase Reactivation
Diacetyl monoxime, like other oximes, can reactivate acetylcholinesterase (AChE) that has

been inhibited by organophosphorus compounds. The oxime group acts as a nucleophile,

attacking the phosphorus atom of the organophosphate-enzyme conjugate, leading to the

cleavage of the phosphate group from the serine residue in the active site of AChE and

restoring its enzymatic activity.
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Caption: General mechanism of acetylcholinesterase reactivation by an oxime like diacetyl
monoxime.
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Myosin ATPase Inhibition
Diacetyl monoxime is widely used in research as a reversible, non-competitive inhibitor of

myosin ATPase. It acts directly on the myosin head, interfering with its enzymatic cycle and

preventing the efficient hydrolysis of ATP. This inhibition uncouples muscle excitation from

contraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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